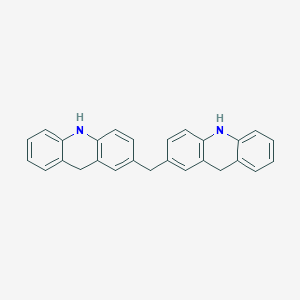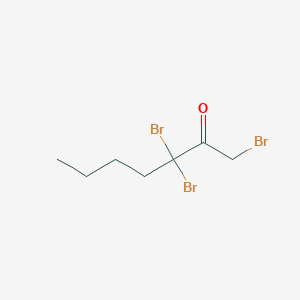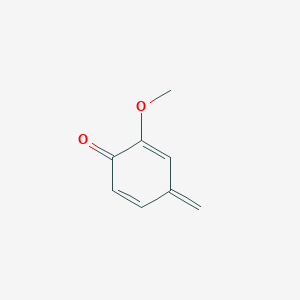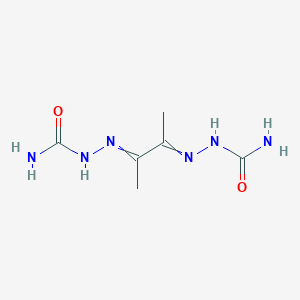
2,2'-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butane backbone with two hydrazine-1-carboxamide groups attached at the 2 and 3 positions, forming a diylidene linkage. The presence of hydrazine and carboxamide functionalities makes it a versatile molecule for coordination chemistry and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) typically involves the reaction of butane-2,3-dione with hydrazinecarboxamide. The reaction is carried out in an ethanol solvent, often in the presence of a base such as triethylamine to facilitate the formation of the diylidene linkage. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.
Reduction: The diylidene linkage can be reduced to yield hydrazine derivatives.
Substitution: The hydrazine and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazine or carboxamide groups.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine or carboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential anti-cancer, anti-viral, and anti-bacterial activities.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism of action of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) involves its ability to chelate metal ions through the nitrogen atoms of the hydrazine and carboxamide groups. This chelation can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes. The compound can also interact with nucleophiles and electrophiles, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Butane-2,3-diylidene)bis(hydrazine-1-carbothioamide): Similar structure but with carbothioamide groups instead of carboxamide.
2,2’-Butane-2,3-diylidenebis(1-phenylhydrazine): Contains phenylhydrazine groups instead of hydrazine-1-carboxamide.
Uniqueness
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific combination of hydrazine and carboxamide functionalities, which provide distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
55664-98-7 |
|---|---|
Molekularformel |
C6H12N6O2 |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
[3-(carbamoylhydrazinylidene)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C6H12N6O2/c1-3(9-11-5(7)13)4(2)10-12-6(8)14/h1-2H3,(H3,7,11,13)(H3,8,12,14) |
InChI-Schlüssel |
NBHBGHGRRAYZOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)N)C(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


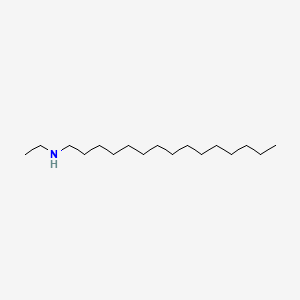
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)

![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
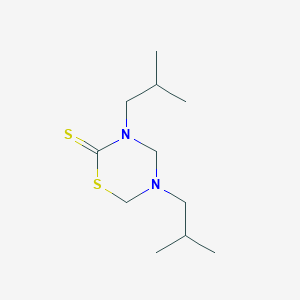
![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)


